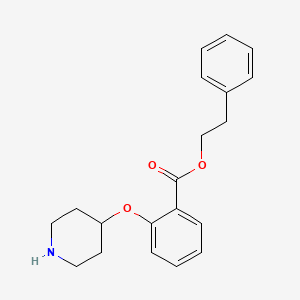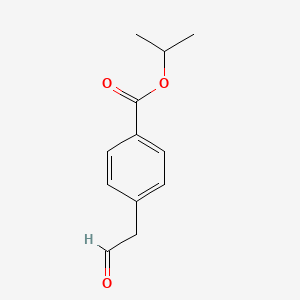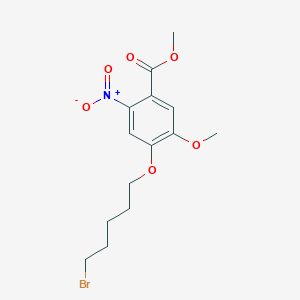
2-amino-4-(1-phenylcyclopentyl)-1H-pyrimidin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(1-phenylcyclopentyl)-1H-pyrimidin-6-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound consists of a pyrimidine ring substituted with an amino group at the 2-position and a phenylcyclopentyl group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1-phenylcyclopentyl)-1H-pyrimidin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenylcyclopentanone with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(1-phenylcyclopentyl)-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(1-phenylcyclopentyl)-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-amino-4-(1-phenylcyclopentyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors, modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-phenylthiazole
- 2-Amino-4-(1-naphthyl)thiazole
- 2-Amino-4-(4-chlorophenyl)thiazole
Uniqueness
2-Amino-4-(1-phenylcyclopentyl)-1H-pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylcyclopentyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications.
Eigenschaften
Molekularformel |
C15H17N3O |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
2-amino-4-(1-phenylcyclopentyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H17N3O/c16-14-17-12(10-13(19)18-14)15(8-4-5-9-15)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H3,16,17,18,19) |
InChI-Schlüssel |
LBLVGEUCZKJCHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC=CC=C2)C3=CC(=O)NC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13870922.png)

![2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13870934.png)
![2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid](/img/structure/B13870936.png)
![tert-butyl N-[1-(cyclobutylamino)-1-oxobutan-2-yl]carbamate](/img/structure/B13870938.png)








![1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene](/img/structure/B13870997.png)
